![molecular formula C19H17FN4O2S B2444594 N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 941974-79-4](/img/structure/B2444594.png)
N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FMU or FMU-1 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Drug Discovery and Metabolism
N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide and related compounds have been extensively studied for their potential in drug discovery, particularly in the context of human immunodeficiency virus (HIV) treatment. 19F-nuclear magnetic resonance (NMR) spectroscopy has played a pivotal role in the drug discovery program for evaluating the metabolism and disposition of these compounds, including MK-0518, a potent inhibitor from this series currently in phase III clinical trials. The metabolic fate and excretion balance of these compounds were investigated in rats and dogs, highlighting their elimination mainly through metabolism, with the major metabolite identified in rat urine and bile and in dog urine being the 5-O-glucuronide (Monteagudo et al., 2007).
Chemical Synthesis
The compound has also contributed to advancements in chemical synthesis. Research focused on the synthesis of 2-substituted thiazole-5-carboxylate esters via photolysis demonstrates the compound's role in the development of new synthetic methodologies. This approach offers moderate yields and highlights the versatility of thiazole derivatives in chemical synthesis (Fong et al., 2004).
Biological Activity
In the realm of biological activity, thiazole-aminopiperidine hybrid analogues, including derivatives of N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit promising activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).
Antimicrobial and Antifungal Activities
Thiazole-5-carboxamide derivatives have been studied for their varied biological activities, including antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory activities. The synthesis and microbial screening of these compounds reveal their effectiveness against both gram-positive and gram-negative bacteria, as well as their antifungal properties, providing valuable insights into the development of new antimicrobial agents (Mhaske et al., 2011).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-12-16(17(25)21-11-13-7-9-14(20)10-8-13)27-19(22-12)24-18(26)23-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGIHSNXSOBWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.